chemical structure and physical properties of 3-bromothiolane
chemical structure and physical properties of 3-bromothiolane
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of 3-Bromothiolane
Abstract
This technical guide provides a comprehensive scientific overview of 3-bromothiolane (also known as 3-bromotetrahydrothiophene), a saturated heterocyclic compound. The document delves into the molecule's intricate three-dimensional structure, including its stereochemistry and dynamic conformational landscape. It presents key physicochemical properties and offers a detailed, predictive analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, this guide discusses the chemical reactivity of 3-bromothiolane as a secondary alkyl halide and explores its potential utility as a synthetic building block for introducing the valuable thiolane scaffold in the context of research and drug development.
Molecular Structure and Stereochemistry
3-Bromothiolane is a halogenated derivative of tetrahydrothiophene, a five-membered saturated ring containing a sulfur atom. Its fundamental structure dictates its chemical behavior and physical properties.
Chemical Identity
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Molecular Formula: C₄H₇BrS
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Molecular Weight: 167.07 g/mol [1]
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CAS Number: 39013-66-6
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Synonyms: 3-Bromotetrahydrothiophene
Stereoisomerism
The carbon atom at the C3 position is bonded to four different groups (a hydrogen atom, a bromine atom, the C2 carbon, and the C4 carbon), making it a chiral center. Consequently, 3-bromothiolane exists as a pair of enantiomers: (R)-3-bromothiolane and (S)-3-bromothiolane. The specific stereoisomer used can be critical in pharmaceutical applications where biological targets often exhibit high stereoselectivity.
A simplified representation of the (R) and (S) enantiomers of 3-bromothiolane.
Conformational Analysis
Contrary to a flat pentagon, saturated five-membered rings are puckered to alleviate angle and torsional strain.[2] The thiolane ring exists in a dynamic equilibrium between two primary conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry) .
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Envelope (Cₛ) Conformation: Four of the ring atoms are coplanar, with the fifth atom puckered out of the plane.
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Twist (C₂) Conformation: Two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three.
For the parent tetrahydrothiophene ring, the twist conformation is the global energy minimum, though the envelope form is only slightly higher in energy, allowing for rapid interconversion between numerous forms via a low-energy process called pseudorotation .[2][3] The presence of a bulky substituent like bromine at the C3 position is expected to influence this equilibrium, potentially favoring conformations that place the bromine atom in a pseudo-equatorial position to minimize steric interactions.
Energy relationship between thiolane conformations.
Physicochemical Properties
Specific experimental data for 3-bromothiolane is not widely available in peer-reviewed literature. The properties are summarized below based on available supplier information.
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrS | |
| Molecular Weight | 167.07 g/mol | [1] |
| Appearance | Data Not Available | |
| Boiling Point | Data Not Available | |
| Density | Data Not Available | |
| Refractive Index | Data Not Available | |
| Solubility | Expected to be soluble in organic solvents. |
Predicted Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule and the diastereotopic nature of the methylene protons.
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δ 4.0 - 4.5 ppm (1H, multiplet): The proton on the carbon bearing the bromine (H3) is expected to be the most downfield due to the deshielding effect of the bromine atom.
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δ 2.8 - 3.5 ppm (4H, multiplets): The four protons on the carbons adjacent to the sulfur atom (H2 and H5) will be deshielded by the electronegative sulfur. They will appear as complex multiplets due to geminal and vicinal coupling.
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δ 2.0 - 2.6 ppm (2H, multiplet): The two protons on the C4 carbon are expected to be the most upfield.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display four distinct signals corresponding to the four unique carbon atoms.
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δ 45 - 55 ppm: The carbon atom bonded to bromine (C3) would appear in this region.
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δ 30 - 40 ppm: The carbons adjacent to the sulfur atom (C2 and C5) are expected in this range.
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δ 25 - 35 ppm: The C4 carbon is predicted to be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H stretching and bending vibrations.
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2850-3000 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons.
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1400-1470 cm⁻¹: C-H bending (scissoring) vibrations.
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600-800 cm⁻¹: A moderate to strong absorption corresponding to the C-Br stretch.
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600-700 cm⁻¹: A weak absorption for the C-S stretch.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), 3-bromothiolane will exhibit a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
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Molecular Ion (M⁺): Peaks at m/z 166 and 168.
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Key Fragment: Loss of bromine (M-Br)⁺ would result in a significant peak at m/z 87.
Synthesis and Chemical Reactivity
Plausible Synthetic Route
A common method for preparing alkyl bromides is from the corresponding alcohol. Therefore, a plausible synthesis for 3-bromothiolane would be the treatment of thiolane-3-ol with a standard brominating agent like phosphorus tribromide (PBr₃).
Proposed synthesis from thiolane-3-ol.
Chemical Reactivity
The reactivity of 3-bromothiolane is governed by its two primary functional groups: the thioether and the secondary alkyl bromide.
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Nucleophilic Substitution: The C-Br bond is the primary site of reactivity. As a secondary alkyl bromide, it can undergo both Sₙ1 and Sₙ2 reactions. Strong, non-bulky nucleophiles will favor the Sₙ2 pathway, leading to inversion of stereochemistry at the C3 center. Protic solvents and weaker nucleophiles may promote an Sₙ1 mechanism.
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Elimination Reactions: In the presence of a strong, non-nucleophilic base, 3-bromothiolane can undergo E2 elimination to yield dihydrothiophene.
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Thioether Reactivity: The sulfur atom's lone pairs of electrons make it nucleophilic. It can be oxidized to the corresponding sulfoxide and sulfone, or alkylated to form a sulfonium salt. These transformations would significantly alter the electronic properties and reactivity of the molecule.
Applications in Research and Drug Development
While specific applications of 3-bromothiolane are not extensively documented, its value lies in its role as a synthetic intermediate. The thiophene and thiolane rings are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[6]
3-Bromothiolane serves as a versatile building block for introducing the non-aromatic, flexible thiolane moiety into larger molecules. This can be advantageous for:
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Scaffold Hopping: Replacing aromatic rings (like phenyl or thiophene) with a saturated thiolane ring to improve solubility, metabolic stability, or patentability.
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Accessing Novel Chemical Space: The three-dimensional character of the puckered thiolane ring can provide different vectoral exits for substituents compared to a flat aromatic ring, allowing for exploration of different receptor binding pockets.
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Modulating Physicochemical Properties: The thioether can act as a hydrogen bond acceptor, influencing a molecule's interaction with biological targets.[6]
By leveraging the reactivity of the C-Br bond, medicinal chemists can use 3-bromothiolane to couple the thiolane ring to other fragments of interest, thereby generating novel molecular architectures for screening as potential therapeutic agents.
Conclusion
3-Bromothiolane is a chiral, saturated heterocyclic compound characterized by a flexible, puckered five-membered ring. Its stereochemistry and conformational dynamics are key features that influence its potential interactions in a biological context. Although its physical properties are not well-documented, its chemical reactivity as a secondary alkyl bromide makes it a potentially useful, albeit underutilized, building block in synthetic and medicinal chemistry for the introduction of the important thiolane scaffold.
References
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Jara-Cortés, J. et al. (2015). Stable conformations of five-member rings with the prototype cyclopentane are well-known to exist as twist or envelope structures. PubMed. Available at: [Link]
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Kwon, D. et al. (n.d.). Determination of the cationic conformational structure of tetrahydrothiophene by one-photon MATI spectroscopy and Franck–Condon fitting. RSC Publishing. Available at: [Link]
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Zhu, J. et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications. Available at: [Link]
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Lee, J. et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]
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PubChem. 3-Bromothiophene | C4H3BrS | CID 13383. Available at: [Link]
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MDPI (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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IntechOpen (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
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Organic Syntheses. 3-thenyl bromide. Available at: [Link]
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Kareem, A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]
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